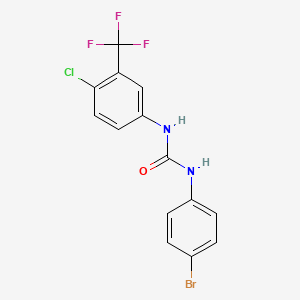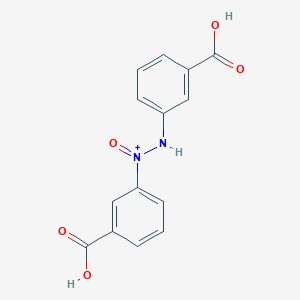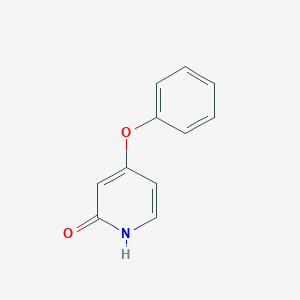
4-phenoxy-2(1H)-Pyridinone
Overview
Description
4-phenoxy-2(1H)-Pyridinone, also known as PPO, is an organic compound that has been extensively studied for its potential applications in various fields of science. This compound is a chelating agent that has been used in the treatment of metal poisoning, and it has also been studied for its potential use as an antitumor agent. In
Scientific Research Applications
4-phenoxy-2(1H)-Pyridinone has been studied extensively for its potential applications in various fields of science. In the field of medicine, this compound has been used as a chelating agent to treat metal poisoning. It has also been studied for its potential use as an antitumor agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In the field of chemistry, this compound has been used as a ligand in the synthesis of metal complexes. It has also been studied for its potential use as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-phenoxy-2(1H)-Pyridinone is based on its ability to chelate metal ions. This compound forms a complex with metal ions, which prevents them from interacting with other molecules in the body. This mechanism is responsible for its use as a chelating agent in the treatment of metal poisoning. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication. These effects are responsible for its potential use as an antitumor agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-phenoxy-2(1H)-Pyridinone in laboratory experiments is that it is readily available and relatively inexpensive. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound in laboratory experiments is that it has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4-phenoxy-2(1H)-Pyridinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound, particularly in the field of medicine. Finally, there is a need for further studies to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine and other fields.
properties
IUPAC Name |
4-phenoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABDPNQEHMTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



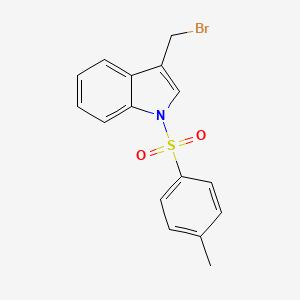
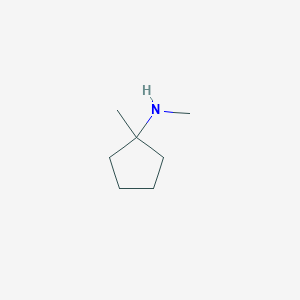
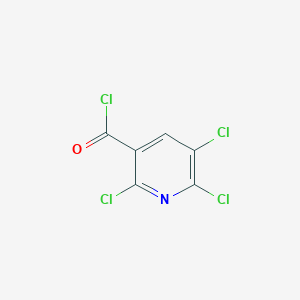
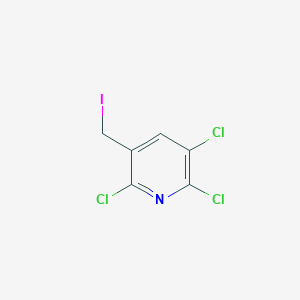
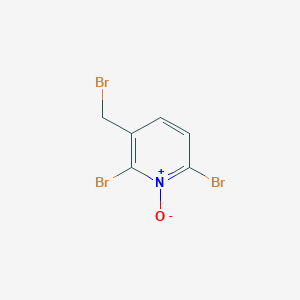


![[(2,6-Dichloropyridin-3-yl)methyl]diethylamine](/img/structure/B3273367.png)
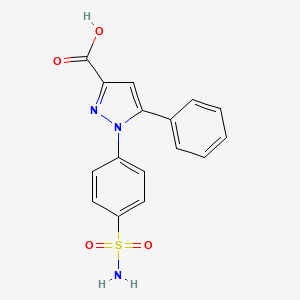
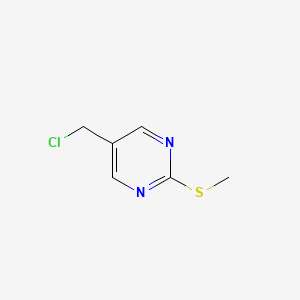
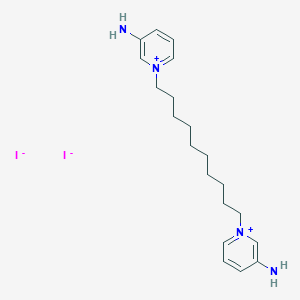
![Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-](/img/structure/B3273400.png)
